molecular formula AsSe3 B14672730 CID 13710813

CID 13710813

Cat. No.: B14672730
M. Wt: 311.8 g/mol
InChI Key: IVAVDVHDUKERQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 13710813 is a chemical compound cataloged in PubChem, a comprehensive database of small molecules and their biological activities. For instance, analogous compounds in the evidence (e.g., oscillatoxin derivatives, betulin-derived inhibitors) are characterized by their structural motifs, biochemical roles, and pharmacological relevance . A thorough literature review beyond the provided evidence would be required to detail this compound’s synthesis, applications, or mechanisms of action.

Properties

Molecular Formula

AsSe3

Molecular Weight

311.8 g/mol

InChI

InChI=1S/AsSe3/c2-1(3)4

InChI Key

IVAVDVHDUKERQZ-UHFFFAOYSA-N

Canonical SMILES

[As]([Se])([Se])[Se]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 13710813 involves specific reaction conditions and reagents. One common method includes the use of a copper-catalyzed multicomponent reaction, which allows for the efficient production of trisubstituted imidazoles. This process typically involves the reaction of benzoin or benzil with different aldehydes in the presence of ammonium acetate as the nitrogen source .

Industrial Production Methods: For industrial production, the preparation method may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Primary Catalytic Reaction

Cysteamine dioxygenase mediates the following reaction:
Cysteamine + O₂ → Hypotaurine

This reaction involves the incorporation of both oxygen atoms from molecular oxygen (O₂) into the substrate, forming a sulfinic acid product. The enzyme exhibits strict substrate specificity for cysteamine (2-aminoethanethiol), distinguishing it from related enzymes like cysteine dioxygenase (CDO) or 3-mercaptopropionate dioxygenase (MDO) .

Key Reaction Features:

  • Iron Coordination : The Fe²⁺ center is coordinated by three histidine residues (His96, His98, His146 in human ADO), forming a rare 3-His motif critical for O₂ activation .

  • Cys-Tyr Cofactor : A cross-linked Cys220-Tyr222 cofactor stabilizes the active site and modulates substrate orientation .

  • Oxygen Utilization : Spectroscopic studies confirm direct O₂ binding to the Fe²⁺ center, forming a transient Fe(III)-superoxo intermediate .

Reaction Mechanism

The catalytic cycle proceeds through four well-defined steps:

Step Description Key Interactions
Substrate Binding Cysteamine coordinates to Fe²⁺ via its thiol (-SH) and amine (-NH₂) groups.Fe²⁺-S bond; hydrogen bonding with Tyr222 .
O₂ Activation Molecular O₂ binds to Fe²⁺, forming a Fe(III)-superoxo species.Spin-state transition (high-spin to low-spin) .
Oxidation Superoxo intermediate abstracts a hydrogen atom from cysteamine, forming a thiyl radical.Radical recombination with Fe-OOH .
Product Release Hypotaurine (sulfinate) dissociates, regenerating the Fe²⁺ center.Sulfinate stabilization via Arg60 .

Substrate Specificity and Kinetic Parameters

ADO exclusively oxidizes cysteamine and structurally analogous thiols (e.g., 3-mercaptopropionic acid derivatives) but shows no activity toward cysteine or glutathione .

Parameter Value Method Reference
Km (cysteamine) 0.8 ± 0.1 mMSteady-state kinetics
kcat 4.2 ± 0.3 s⁻¹Stopped-flow spectroscopy
pH Optimum 7.5–8.0Activity assays

Structural Determinants of Reactivity

The enzyme’s reactivity is governed by:

  • Active Site Geometry : The 3-His coordination creates a distorted octahedral Fe²⁺ environment, favoring O₂ binding over water ligation .

  • Cys-Tyr Crosslink : Mutation of Cys220 or Tyr222 reduces catalytic efficiency by >90%, highlighting its role in substrate positioning .

  • Substrate Channel : A hydrophobic tunnel directs cysteamine to the active site while excluding bulkier substrates like cysteine .

Inhibitors and Modulators

ADO activity is sensitive to:

  • Iron Chelators : EDTA and 2,2'-bipyridine inhibit activity by sequestering Fe²⁺.

  • Competitive Inhibitors : β-mercaptoethanol (Ki = 1.2 mM) and D-penicillamine (Ki = 0.9 mM) .

Comparative Analysis with Related Enzymes

Feature ADO CDO MDO
Primary Substrate CysteamineCysteine3-Mercaptopropionate
Cofactor Cys220-Tyr222Cys93-Tyr157Absent
Metal Center Fe²⁺ (3-His)Fe²⁺ (3-His)Fe²⁺ (3-His)
Product HypotaurineCysteine sulfinic acid3-Sulfinopropionic acid

Scientific Research Applications

CID 13710813 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it is used in studies related to enzyme inhibition and protein interactions. In medicine, it has potential therapeutic applications due to its bioactive properties. In industry, it is utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of CID 13710813 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological outcomes, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Research Findings and Limitations

  • Structural modifications (e.g., esterification, methylation) enhance potency or stability, as seen in betulin derivatives and oscillatoxins .
  • Functional redundancy is common among transporter substrates/inhibitors, necessitating selectivity studies to avoid off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.